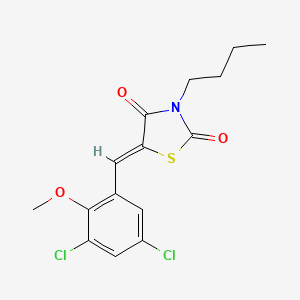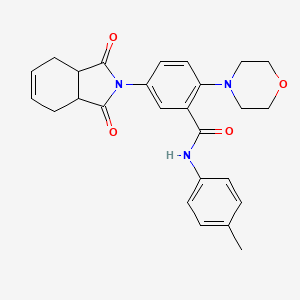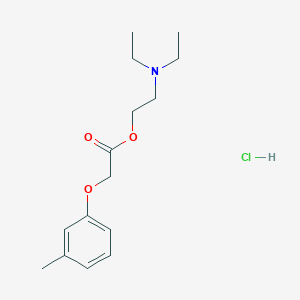
3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
The compound belongs to the class of thiazolidinediones, which are known for their broad spectrum of biological activities. Thiazolidinediones are crucial in medicinal chemistry due to their versatility in drug design, offering a wide range of therapeutic potentials.
Synthesis Analysis
The synthesis of derivatives like 3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves strategies such as direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with specific acyl chlorides. This process has been demonstrated in the synthesis of various 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, confirming the feasibility of synthesizing a wide range of structurally related compounds (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is often confirmed using techniques such as elemental analysis, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Single-crystal X-ray diffraction data have also been utilized to determine the crystal structure of specific compounds, providing detailed insights into their molecular geometry and confirmation (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
Thiazolidinedione derivatives undergo various chemical reactions, including Knoevenagel condensation, which is pivotal in the synthesis of these compounds. The reactivity of these compounds can be tailored by substituting different functional groups, influencing their biological activity and chemical properties. For example, the introduction of alkyl or aryl groups can significantly affect the compounds' hypoglycemic and hypolipidemic activities (Sohda et al., 1982).
Propiedades
IUPAC Name |
(5Z)-3-butyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-4-5-18-14(19)12(22-15(18)20)7-9-6-10(16)8-11(17)13(9)21-2/h6-8H,3-5H2,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTUEQGXDMUUDE-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol](/img/structure/B4020046.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4020047.png)
![(1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4020052.png)

![ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4020065.png)
![2-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4020073.png)
![2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4020076.png)
![N-(5-bromo-2-pyridinyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4020081.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4020105.png)
![1-(4-fluoro-2-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020111.png)


![4-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}morpholine](/img/structure/B4020138.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B4020146.png)